![molecular formula C26H38N2O2 B14074642 (E)-Bis[4-(heptyloxy)phenyl]diazene CAS No. 10225-94-2](/img/structure/B14074642.png)
(E)-Bis[4-(heptyloxy)phenyl]diazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diazene, bis[4-(heptyloxy)phenyl]- (9CI) is a chemical compound with the molecular formula C26H38N2O2. It is also known by other names such as 4,4’-Diheptyloxyazoxybenzene and 4,4’-Bis(heptyloxy)azoxybenzene . This compound is characterized by its unique structure, which includes two heptyloxy groups attached to a diazene core. It has a molecular weight of 410.59 g/mol .
Vorbereitungsmethoden
The synthesis of Diazene, bis[4-(heptyloxy)phenyl]- (9CI) typically involves the reaction of heptyloxy-substituted aniline derivatives with nitrosating agents. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the process is carried out under controlled temperatures to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Chemischer Reaktionen
Diazene, bis[4-(heptyloxy)phenyl]- (9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The heptyloxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Diazene, bis[4-(heptyloxy)phenyl]- (9CI) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Diazene, bis[4-(heptyloxy)phenyl]- (9CI) involves its interaction with molecular targets such as enzymes and receptors. The heptyloxy groups play a crucial role in modulating its activity and binding affinity. The pathways involved may include oxidative stress response and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Diazene, bis[4-(heptyloxy)phenyl]- (9CI) can be compared with other similar compounds such as:
- 4,4’-Diheptyloxyazoxybenzene
- 4,4’-Bis(heptyloxy)azoxybenzene
- p-Diheptyloxyazoxybenzene
- p,p’-Diheptyloxyazoxybenzene
These compounds share similar structural features but differ in their specific functional groups and substituents, which can influence their chemical properties and applications .
Eigenschaften
CAS-Nummer |
10225-94-2 |
|---|---|
Molekularformel |
C26H38N2O2 |
Molekulargewicht |
410.6 g/mol |
IUPAC-Name |
bis(4-heptoxyphenyl)diazene |
InChI |
InChI=1S/C26H38N2O2/c1-3-5-7-9-11-21-29-25-17-13-23(14-18-25)27-28-24-15-19-26(20-16-24)30-22-12-10-8-6-4-2/h13-20H,3-12,21-22H2,1-2H3 |
InChI-Schlüssel |
XLLAUDAUNSNBON-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



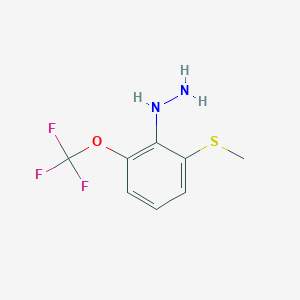

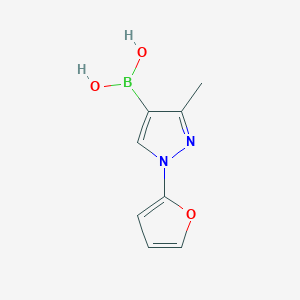
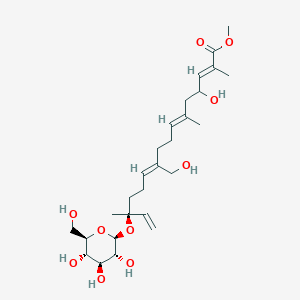
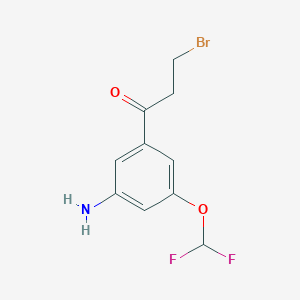
![(4-fluorophenyl) N-[(3S,4R)-4-(3,4-dichlorophenyl)-1-[1-(1-methylcyclopropanecarbonyl)piperidine-4-carbonyl]pyrrolidin-3-yl]-N-methylcarbamate](/img/structure/B14074599.png)


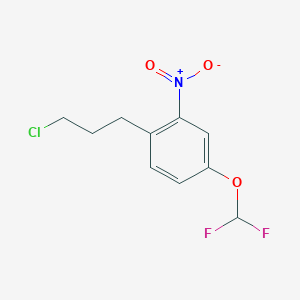
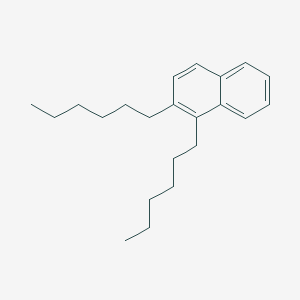
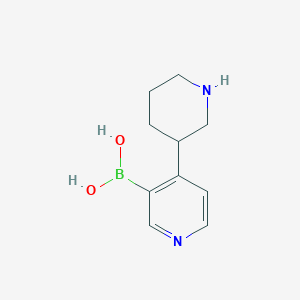

![[2-Chloro-5-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14074629.png)
